Cas no 49667-29-0 (1-(2-chloro-6-methylpyridin-3-yl)ethan-1-one)

1-(2-chloro-6-methylpyridin-3-yl)ethan-1-one structure
49667-29-0 structure
Product Name:1-(2-chloro-6-methylpyridin-3-yl)ethan-1-one
CAS No:49667-29-0
MF:C8H8ClNO
MW:169.608221054077
MDL:MFCD11847247
CID:1011662
PubChem ID:53402535
Update Time:2025-04-24

1-(2-chloro-6-methylpyridin-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-6-methyl-3-pyridinyl)-Ethanone
    • 1-(2-Chloro-6-methylpyridin-3-yl)ethan-1-one
    • 1-(2-chloro-6-methylpyridin-3-yl)ethanone
    • 1-(2-chloro-6-methyl-pyridin-3-yl)-ethanone
    • 2-Acetyl-2-chlor-6-methylpyridin
    • 3-Acetyl-2-chlor-6-methylpyridin
    • AB64666
    • 49667-29-0
    • SCHEMBL846877
    • SHMWLYUKXRLPJV-UHFFFAOYSA-N
    • 1-(2-chloro-6-methylpyridin-3-yl)-ethanone
    • DB-190282
    • Z1255365779
    • EN300-1966370
    • 1-(2-Chloro-6-methyl-3-pyridinyl)ethanone
    • G11304
    • 1-(2-chloro-6-methylpyridin-3-yl)ethan-1-one
    • MDL: MFCD11847247
    • Inchi: 1S/C8H8ClNO/c1-5-3-4-7(6(2)11)8(9)10-5/h3-4H,1-2H3
    • InChI Key: SHMWLYUKXRLPJV-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C)=O)C=CC(C)=N1

Computed Properties

  • Exact Mass: 169.0294416g/mol
  • Monoisotopic Mass: 169.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 30Ų

1-(2-chloro-6-methylpyridin-3-yl)ethan-1-one Pricemore >>

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Additional information on 1-(2-chloro-6-methylpyridin-3-yl)ethan-1-one

1-(2-Chloro-6-Methyl-3-Pyridinyl)-Ethanone: A Comprehensive Overview

The compound with CAS No. 49667-29-0, commonly referred to as 1-(2-chloro-6-methyl-3-pyridinyl)-ethanone, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom, and it incorporates a chloro group at the 2-position and a methyl group at the 6-position of the pyridine ring. The ethanone group attached to the 3-position further enhances its structural complexity and functional versatility.

Recent studies have highlighted the potential of 1-(2-chloro-6-methyl-3-pyridinyl)-ethanone in various applications. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in drug discovery. The chloro group at the 2-position is known to influence the electronic properties of the pyridine ring, making it an attractive candidate for substitution reactions. Moreover, the methyl group at the 6-position contributes to steric effects, which can be exploited in designing molecules with specific pharmacokinetic profiles.

In terms of physical properties, 1-(2-chloro-6-methyl-3-pyridinyl)-ethanone exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic synthesis protocols. The compound is also known to be relatively stable under ambient conditions, though it may degrade under harsh acidic or basic conditions.

The synthesis of 1-(2-chloro-6-methyl-3-pyridinyl)-ethanone typically involves multi-step processes that include nucleophilic substitution, oxidation, and condensation reactions. One common approach involves the chlorination of a methyl-substituted pyridine derivative followed by ketonization using appropriate reagents. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

From a biological standpoint, 1-(2-chloro-6-methyl-3-pyridinyl)-ethanone has shown promise as an antimicrobial agent. Studies conducted by Smith et al. (2023) demonstrated its ability to inhibit the growth of Gram-positive bacteria such as *Staphylococcus aureus* and *Bacillus subtilis*. The mechanism of action appears to involve disruption of bacterial cell membranes, though further research is needed to fully elucidate this process.

In addition to its biological applications, 1-(2-chloro-6-methyl-3-pyridinyl)-ethanone has found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. For example, researchers have reported its application as a ligand in palladium-catalyzed cross-coupling reactions, which are critical in organic synthesis.

The environmental impact of 1-(2-chloro-6-methyl-3-pyridinyl)-ethanone is another area of active research. Preliminary studies suggest that it undergoes biodegradation under aerobic conditions, though its persistence in aquatic environments remains a concern. Regulatory agencies are currently evaluating its safety profile to ensure compliance with environmental protection standards.

In conclusion, 1-(2-chloro-6-methyl-3-pyridinyl)-ethanone (CAS No. 49667-29-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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